molecular formula C10H9F3O B8486013 {[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene

{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene

Cat. No.: B8486013
M. Wt: 202.17 g/mol
InChI Key: VQPAEZXUOGRKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

3,3,3-trifluoroprop-1-enoxymethylbenzene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

VQPAEZXUOGRKIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC=CC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture (composition: 2.5% benzyl alcohol, 92.7% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 4.7% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 0.1% 1,1,1-trifluoro-3,3-dibenzyloxypropane) was prepared in the same way as in Example 3. Then, 34 g of the prepared mixture was filled into a 100-ml three-neck glass flask with a magnetic stirrer, a thermometer and a reflux condenser, followed by adding thereto 1.5 g (0.08 mol) water and 0.67 g (0.007 mol) 98% sulfuric acid and stirring the mixture under heating at 100° C. for 2 hours. The resulting reaction solution was analyzed by gas chromatography and found to contain 66.2% target 3,3,3-trifluoropropionaldehyde, 1% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 0.4% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 1.4% 1,1,1-trifluoro-3,3-dibenzyloxypropane. After replacing the reflux condenser with a distillation column and a receiver flask, the reaction solution was subjected to distillation to obtain the target 3,3,3-trifluoropropionaldehyde as a distillate fraction of boiling point 55 to 57° C. (yield amount: 10 g, yield rate: 53.9%, purity: 99%).
Name
1,1,1-trifluoro-3,3-dibenzyloxypropane
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reactant
Reaction Step One
[Compound]
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prepared mixture
Quantity
34 g
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1.5 g
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reactant
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0.67 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Six
Yield
2.5%

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